(Z,Z)-N'1,N'2-DIHYDROXYETHANEBIS(IMIDAMIDE)
Overview
Description
(Z,Z)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is a chemical compound characterized by the presence of two imidamide groups connected through a dihydroxyethane linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z,Z)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) typically involves the reaction of imidamide derivatives with dihydroxyethane under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the formation of the desired (Z,Z) configuration. The process may involve steps such as cyclization, dehydration, and purification to obtain the final product.
Industrial Production Methods
Industrial production of (Z,Z)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z,Z)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The imidamide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z,Z)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is used as a building block for synthesizing complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. It may serve as a probe for investigating enzyme mechanisms or as a ligand in biochemical assays.
Medicine
In medicine, (Z,Z)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) is explored for its potential therapeutic properties. It may be investigated as a candidate for drug development, particularly in targeting specific molecular pathways.
Industry
In industrial applications, the compound is used in the development of advanced materials and coatings. Its chemical properties make it suitable for creating durable and functional materials.
Mechanism of Action
The mechanism of action of (Z,Z)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z,Z)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) include other imidamide derivatives and compounds with dihydroxyethane linkages. Examples include:
- (Z,Z)-N’1,N’2-DIHYDROXY-N,N-BIS(2-METHOXYPHENYL)ETHANEBIS(IMIDAMIDE)
- Bis-methylene-interrupted Z-double bond compounds
Uniqueness
What sets (Z,Z)-N’1,N’2-DIHYDROXYETHANEBIS(IMIDAMIDE) apart is its specific (Z,Z) configuration and the presence of both dihydroxyethane and imidamide groups
Properties
IUPAC Name |
1-N',2-N'-dihydroxyethanediimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N4O2/c3-1(5-7)2(4)6-8/h7-8H,(H2,3,5)(H2,4,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXWFQSYMVKOCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(C(=NO)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/O)(\N)/C(=N\O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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